2-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluoro-2-methylaniline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-fluoro-2-methylaniline is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.
Step 2: The sulfonyl chloride intermediate is then treated with ammonia or an amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Properties
Molecular Formula |
C13H11ClFNO2S |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-8-10(15)6-7-12(9)16-19(17,18)13-5-3-2-4-11(13)14/h2-8,16H,1H3 |
InChI Key |
IYOMFNPXJKHFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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